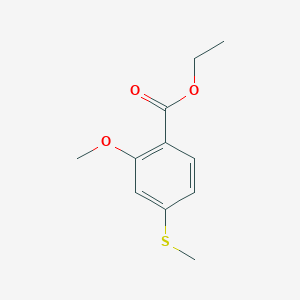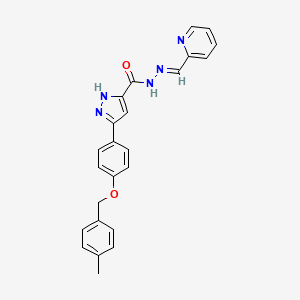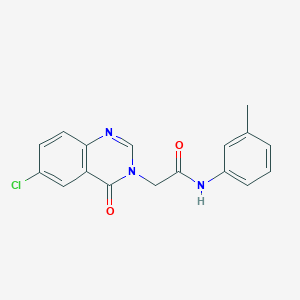![molecular formula C24H20ClN3O2S B11976776 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11976776.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.
Vorbereitungsmethoden
Die Synthese von 2-{[5-(4-Chlorphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-Methoxyphenyl)ethanon erfolgt typischerweise in einem mehrstufigen Verfahren. Eine übliche Methode umfasst die S-Alkylierung eines Triazol-Thiol-Zwischenprodukts mit einem geeigneten Alkylierungsmittel. Die Reaktionsbedingungen erfordern häufig ein alkalisches Medium, um den S-Alkylierungsprozess zu erleichtern . Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheit zu erzielen.
Analyse Chemischer Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom in der Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Carbonylgruppe kann zu Alkohol-Derivaten reduziert werden.
Substitution: Die aromatischen Ringe können je nach verwendeten Reagenzien und Bedingungen elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien für diese Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Elektrophile oder Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-Chlorphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-Methoxyphenyl)ethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle eingesetzt.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antimykotischer Eigenschaften.
Medizin: Für seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Bei der Produktion verschiedener chemischer Produkte und Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Es ist bekannt, dass der Triazolring mit verschiedenen Enzymen und Rezeptoren interagiert und deren Aktivität möglicherweise hemmt. Die genauen molekularen Zielstrukturen und -wege können je nach dem spezifischen biologischen Kontext und der Anwendung variieren.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen umfassen andere Triazol-Derivate mit unterschiedlichen Substituenten an den aromatischen Ringen. Beispielsweise:
- 2-{[5-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-Nitrophenyl)ethanon
- 2-{[4-(4-Bromphenyl)piperazin-1-yl)]methyl}-4-(3-Chlorphenyl)-5-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion
Diese Verbindungen teilen sich einen ähnlichen Triazol-Kern, unterscheiden sich aber in ihren Substituenten, was ihre chemischen und biologischen Eigenschaften erheblich beeinflussen kann. Die Einzigartigkeit von 2-{[5-(4-Chlorphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-Methoxyphenyl)ethanon liegt in seinen spezifischen Substituenten, die eine bestimmte chemische Reaktivität und potenzielle biologische Aktivitäten verleihen.
Eigenschaften
Molekularformel |
C24H20ClN3O2S |
|---|---|
Molekulargewicht |
450.0 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C24H20ClN3O2S/c1-16-3-11-20(12-4-16)28-23(18-5-9-19(25)10-6-18)26-27-24(28)31-15-22(29)17-7-13-21(30-2)14-8-17/h3-14H,15H2,1-2H3 |
InChI-Schlüssel |
IRYMXUAHXIMCAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11976733.png)
![8-{[3-(Morpholin-4-yl)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11976741.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976747.png)


![2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11976771.png)

![(5Z)-3-Butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976790.png)


